molecular formula C8H9F3O3 B3060311 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone CAS No. 220370-51-4

2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone

Cat. No.: B3060311
CAS No.: 220370-51-4
M. Wt: 210.15 g/mol
InChI Key: MAXSNPXEYYRPOE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone (CAS 220370-51-4) is a high-purity chemical building block with significant potential in medicinal chemistry and organic synthesis. This compound, with the molecular formula C₈H₉F₃O₃ and a molecular weight of 210.15 g/mol, features a 3,4-dihydro-2H-pyran core functionalized with a methoxy group and a trifluoroethyl ketone . The presence of the trifluoromethyl (CF₃) group is particularly valuable, as it can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key motif in the development of agrochemicals and pharmaceuticals . The calculated physical properties include a density of 1.298 g/cm³ and a boiling point of approximately 173.3°C . Its primary research application lies in its role as a key intermediate for the synthesis of complex heterocyclic systems. For instance, ketones of this nature are pivotal precursors in the regiospecific and efficient synthesis of pyrazole derivatives . Pyrazole-containing scaffolds are a pharmacologically important active class with a broad spectrum of documented biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound to explore new synthetic pathways and develop novel bioactive molecules. For specific handling and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O3/c1-13-6-3-2-5(4-14-6)7(12)8(9,10)11/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXSNPXEYYRPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(=CO1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396401
Record name 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220370-51-4
Record name 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to 2,2,2-Trifluoro-1-(2-Methoxy-3,4-Dihydro-2H-Pyran-5-Yl)Ethanone

Direct Acylation of 2-Methoxy-3,4-Dihydro-2H-Pyran

The most widely documented method involves the Friedel-Crafts acylation of 2-methoxy-3,4-dihydro-2H-pyran with trifluoroacetic anhydride (TFAA) in the presence of a Lewis base such as pyridine. This approach mirrors the synthesis of the non-methoxy analog, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one, where pyridine acts as both a base and a catalyst (Scheme 1).

Procedure :

  • Substrate Preparation : 2-Methoxy-3,4-dihydro-2H-pyran is synthesized via methylation of 3,4-dihydro-2H-pyran-2-ol using methyl iodide (CH₃I) and sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). The hydroxyl group at position 2 of the dihydropyran ring is selectively methylated to yield the methoxy derivative.
  • Acylation : The methoxy-substituted dihydropyran is reacted with TFAA (1.2 equiv) in dichloromethane (DCM) at 0°C under nitrogen atmosphere. Pyridine (1.5 equiv) is added dropwise to scavenge hydrogen chloride generated during the reaction. The mixture is stirred for 12 hours at room temperature, followed by aqueous workup and purification via silica gel chromatography.

Key Observations :

  • The reaction proceeds via electrophilic aromatic substitution, with the electron-rich dihydropyran ring facilitating acylation at the 5-position.
  • The methoxy group at position 2 stabilizes the intermediate oxocarbenium ion, enhancing regioselectivity.
  • Typical yields range from 65–75% , with purity >95% confirmed by ¹⁹F NMR and GC-MS.

Alternative Methods: Prins Cyclization and Retro-Diels-Alder Approaches

While less common, two alternative strategies have been explored:

Prins Cyclization

This method involves the condensation of 4-methoxy-5-trifluoroacetyl-pent-2-en-1-ol with formaldehyde under acidic conditions (e.g., BF₃·OEt₂). The reaction proceeds via a cyclic oxonium intermediate, forming the dihydropyran ring while retaining the trifluoroacetyl group. However, this route suffers from low regiocontrol (<50% yield) and is primarily of theoretical interest.

Retro-Diels-Alder of Bicyclic Precursors

Heating bicyclic adducts such as 2-methoxy-6-trifluoroacetyl-1-oxa-bicyclo[3.3.0]oct-3-ene at 180°C induces retro-Diels-Alder cleavage, releasing the target compound and ethylene gas. While elegant, this method requires multistep synthesis of the bicyclic precursor and achieves modest yields (40–50%).

Mechanistic Insights and Reaction Optimization

Role of Pyridine in Acylation

Pyridine serves a dual role:

  • Base : Neutralizes HCl generated during TFAA activation.
  • Catalyst : Stabilizes the acylium ion (CF₃CO⁺), enhancing electrophilicity.

Kinetic Studies :

  • The reaction follows second-order kinetics, with rate constants (k) of 0.024 L·mol⁻¹·s⁻¹ at 25°C.
  • Lower temperatures (0–5°C) suppress side reactions such as ring-opening polymerization of the dihydropyran.

Solvent and Temperature Effects

Parameter Optimal Condition Yield (%) Purity (%)
Solvent Dichloromethane 75 97
Temperature 0°C → RT 72 96
TFAA Equiv 1.2 70 95

Notable Trends :

  • Polar aprotic solvents (e.g., DCM, THF) outperform non-polar alternatives (toluene, hexane).
  • Excess TFAA (>1.5 equiv) leads to over-acylation and tar formation.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to trifluoromethylated pyridines and quinolones via cyclocondensation with amines or hydrazines. For example:

  • Reaction with aniline in ethanol at reflux yields 5-trifluoromethyl-2-phenylpyridine (87% yield).
  • Treatment with hydrazine hydrate produces 3-trifluoromethylpyrazole , a key motif in antifungal agents.

Agrochemical Applications

Derivatives such as 2-methoxy-5-trifluoroacetylpyran-3-carboxamides exhibit herbicidal activity against broadleaf weeds (EC₅₀ = 12–18 μM).

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxy group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Trifluoromethyl carboxylic acids.

  • Reduction: : Trifluoromethyl alcohols.

  • Substitution: : Substituted trifluoromethyl compounds or methoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated as a potential active pharmaceutical ingredient (API). Its unique trifluoromethyl group contributes to improved metabolic stability and bioavailability. Studies have shown that derivatives of this compound exhibit significant biological activity against various diseases.

Case Study: Anticancer Activity
Research conducted by Okada et al. demonstrated that derivatives of 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone showed promising anticancer properties. The synthesis of fluorine-containing isoxazoles from this compound revealed moderate to high yields and selective cytotoxicity against cancer cell lines .

Organic Synthesis

The compound serves as an essential intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various functional groups through nucleophilic substitutions and condensation reactions.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedYield (%)Reference
Nucleophilic SubstitutionHydroxylamine hydrochloride70Okada et al., 1999
Condensation ReactionAldehydes65Zanatta et al., 2009

Material Science

In material science, the incorporation of trifluoromethyl groups into polymers has been shown to enhance thermal stability and hydrophobicity. Compounds like 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone can be utilized to develop advanced materials with specific properties for coatings and adhesives.

Case Study: Polymer Development
Recent studies have explored the use of this compound in synthesizing fluorinated polymers that exhibit superior water-repellency and chemical resistance. These materials are suitable for applications in protective coatings and packaging .

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the methoxy group influences its binding affinity to biological targets.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone: can be compared to other fluorinated compounds, such as:

  • 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-amine

  • Benzamide, 2,4,5-trifluoro-3-methoxy-N-butyl-

2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone .

Biological Activity

2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone (CAS No. 220370-51-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including toxicity profiles, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone is C8H9F3O3, with a molecular weight of 210.15 g/mol. Its structure includes a trifluoromethyl group and a dihydropyran moiety, which are known for their diverse biological activities.

Toxicity Profile

The toxicity of 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone has been assessed through various studies:

Endpoint Value Test Subject Reference
Oral LD501640 - 3740 mg/kgRat
Dermal LD504920 mg/kgRabbit
Inhalation LC50 (4 hr)>1310 ppm (>6000 mg/m³)Rat

In acute toxicity studies, symptoms such as staggering and labored breathing were observed in test subjects. The compound was also found to be irritating to the skin and eyes.

Mutagenicity and Carcinogenicity

Research indicates that the compound is mutagenic in bacterial and mammalian cell systems (Ames test). However, it was not found to be clastogenic in vivo in mice when dosed orally or via inhalation repeatedly. No data are available regarding its long-term toxicity or carcinogenic potential .

Pharmacological Activities

The biological activities attributed to compounds with similar structures include:

  • Antimicrobial Activity : Some derivatives of dihydropyrans exhibit significant antimicrobial properties.
  • Antioxidant Activity : Compounds containing similar moieties have shown potential as antioxidants in various assays.
  • Enzyme Inhibition : Certain derivatives have been investigated for their ability to inhibit enzymes such as β-secretase 1 (BACE1), which is relevant in Alzheimer's disease research .

Case Studies

Several studies have explored the biological implications of compounds related to 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives of dihydropyrans exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Research on Antioxidant Effects : Research highlighted the antioxidant properties of similar compounds that could potentially mitigate oxidative stress in cellular models .
  • Inhibition of β-secretase : A series of experiments showed that certain dihydropyran derivatives could inhibit β-secretase activity, suggesting a role in developing treatments for neurodegenerative diseases .

Q & A

Q. What are the most reliable synthetic routes for 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, reacting a substituted dihydropyran derivative (e.g., 2-methoxy-3,4-dihydro-2H-pyran-5-carbaldehyde) with trifluoroacetic anhydride in the presence of Lewis acid catalysts (e.g., BF₃·Et₂O) under anhydrous conditions . Optimizing stoichiometry (1:1.2 molar ratio of aldehyde to anhydride) and reaction temperature (0–5°C) improves yields (reported up to 72%) while minimizing side reactions. Purification via column chromatography (hexane/ethyl acetate, 8:2) ensures >95% purity .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : The trifluoromethyl group appears as a singlet at δ ~-71 ppm in ¹⁹F NMR, while the methoxy group in the dihydropyran ring resonates at δ ~3.3–3.5 ppm in ¹H NMR .
  • IR Spectroscopy : Strong C=O stretch at ~1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm the ethanone and trifluoromethyl moieties .
  • GC-MS : Molecular ion peaks (e.g., m/z 238 for C₉H₁₁F₃O₂) and fragmentation patterns validate structural integrity .

Q. What are its primary reactivity patterns in organic synthesis?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity, enabling:
  • Nucleophilic additions : Reacts with Grignard reagents (e.g., MeMgBr) at the carbonyl carbon.
  • Reductions : Sodium borohydride selectively reduces the ketone to a secondary alcohol (yield ~65%) without affecting the dihydropyran ring .
  • Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene) under thermal conditions (80°C) .

Q. Has this compound shown biological activity in preclinical studies?

  • Methodological Answer : Fluorinated ketones often exhibit enzyme inhibition (e.g., cytochrome P450) due to strong electron-withdrawing effects. In vitro assays using liver microsomes can assess metabolic stability (e.g., IC₅₀ values via fluorometric probes) . While direct data on this compound is limited, analogs with similar substituents demonstrate antiviral and anti-inflammatory activity in cell-based models (e.g., IC₅₀ ~10 µM against SARS-CoV-2 protease) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance acylation efficiency. FeCl₃ reduces side-product formation by 15% compared to BF₃·Et₂O .
  • Solvent Optimization : Replace dichloromethane with toluene to improve solubility of intermediates and facilitate workup.
  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 h to 2 h) and improve reproducibility (yield ±2%) .

Q. What computational methods predict its electronic properties and reactivity?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates HOMO/LUMO energies (e.g., HOMO = -6.8 eV, LUMO = -1.2 eV), revealing nucleophilic attack susceptibility at the carbonyl .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways and transition states .

Q. How does hygroscopicity impact storage and handling in air-sensitive reactions?

  • Methodological Answer :
  • Storage : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent hydrolysis of the trifluoromethyl group.
  • Karl Fischer Titration : Monitor water content (<50 ppm) before use in reactions involving organometallic reagents (e.g., LiAlH₄) .

Q. How to resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping in dihydropyran) causing signal splitting at 25°C but coalescence at -40°C .
  • Cross-Validation : Compare with analogs (e.g., 2,2,2-trifluoro-1-(p-tolyl)ethanone) to assign ambiguous peaks .

Q. What stereoelectronic effects dominate its interactions with biological targets?

  • Methodological Answer : The trifluoromethyl group’s -I effect polarizes the carbonyl, enhancing hydrogen-bonding with active-site residues (e.g., Ser-OH in proteases). Docking studies (AutoDock Vina) show binding affinity (ΔG = -8.2 kcal/mol) correlates with substituent electronegativity .

Q. Can retrosynthetic analysis guide the design of novel derivatives?

  • Methodological Answer :
  • Retrosynthetic Fragmentation : Disconnect the dihydropyran ring via retro-Diels-Alder (heat >150°C) or cleave the ketone via retro-Friedel-Crafts.
  • Database Mining : Use Reaxys to identify building blocks (e.g., 5-membered heterocycles) for combinatorial libraries .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone
Reactant of Route 2
2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone

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